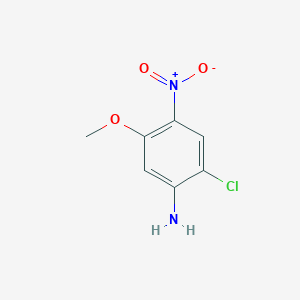
2-Chloro-5-methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-nitroaniline is an organic compound characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methoxyaniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.
Another method involves the use of m-dichlorobenzene as a starting material. This compound undergoes nitration to produce 2,4-dichloronitrobenzene, which is then subjected to high-pressure amination to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The use of nitrogen dioxide as a nitrating agent instead of traditional nitric acid-sulfuric acid mixtures can improve the efficiency and reduce environmental pollution .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-chloro-5-methoxyaniline.
Reduction: Formation of 2-chloro-5-methoxyaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used
Scientific Research Applications
2-Chloro-5-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Acts as a photometric reagent for the determination of various biological compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can also participate in various biochemical pathways, leading to the compound’s effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group.
4-Chloro-2-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups .
Uniqueness
2-Chloro-5-methoxy-4-nitroaniline is unique due to the presence of both chloro and methoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
SIRUBYZZMYEMRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















